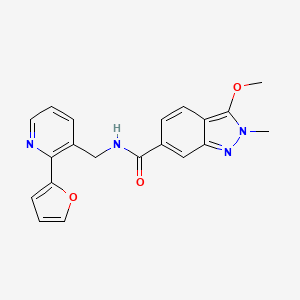

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

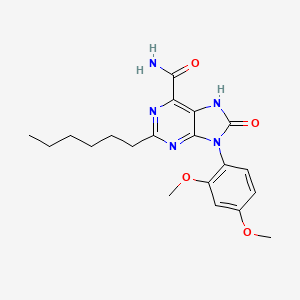

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the design of novel heterocyclic compounds like this one aims to target fibrotic diseases. These compounds are evaluated for their ability to inhibit the proliferation of hepatic stellate cells, which play a key role in the development of fibrosis . The compound’s effectiveness could be measured by its impact on collagen expression and hydroxyproline content in cell culture mediums, indicating its potential as a novel anti-fibrotic drug .

Inhibition of Cytochrome P450 Enzymes

The compound has shown promise as an inhibitor of the cytochrome P450 2A6 enzyme. This enzyme is involved in the metabolism of various xenobiotics and drugs. By inhibiting this enzyme, the compound could be used to modulate the metabolic rate of drugs, potentially leading to new ways to manage drug interactions and side effects .

Antimicrobial Properties

Derivatives of pyrimidine, which is structurally related to the compound , have demonstrated a range of pharmacological activities, including antimicrobial properties . This suggests that the compound could be modified to enhance its antimicrobial efficacy, providing a basis for the development of new antimicrobial agents.

Antitumor Potential

Pyrimidine derivatives are also known for their antitumor properties . Research into similar compounds could lead to the discovery of new antitumor agents that work by targeting specific pathways or mechanisms within cancer cells.

Pharmacological Diversity in Medicinal Chemistry

The compound’s structure, which includes a pyrimidine moiety, is considered a privileged structure in medicinal chemistry due to its pharmacological diversity . This means it can be a key building block in the synthesis of a wide range of biologically active molecules with potential therapeutic applications.

Collagen Synthesis Modulation

Studies have indicated that compounds like this one can effectively inhibit the expression of collagen in vitro . This property is particularly relevant in the treatment of diseases where collagen overproduction is a factor, such as certain skin disorders and organ fibrosis.

Direcciones Futuras

While specific future directions for this compound are not mentioned in the searched resources, similar compounds have been studied for their potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities . This suggests that similar compounds could be studied for their potential therapeutic applications.

Mecanismo De Acción

Target of Action

The primary target of this compound is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

The compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction can lead to the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .

Biochemical Pathways

The compound’s interaction with Cytochrome P450 2A6 affects the metabolic pathways of certain drugs and substances. For instance, it can enhance the hydroxylation of cyclophosphamide and ifosphamide, which are used in cancer treatment . Additionally, it can activate aflatoxin B1, a potent carcinogen .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific substances it interacts with. For example, by enhancing the hydroxylation of cyclophosphamide and ifosphamide, it can potentially increase the efficacy of these anti-cancer drugs . Its ability to metabolically activate aflatoxin B1 can also have significant implications, given that aflatoxin B1 is a potent carcinogen .

Propiedades

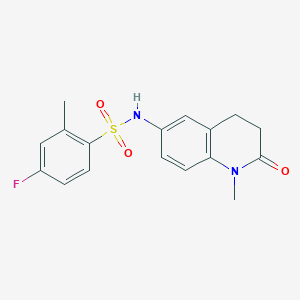

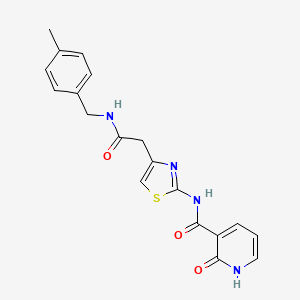

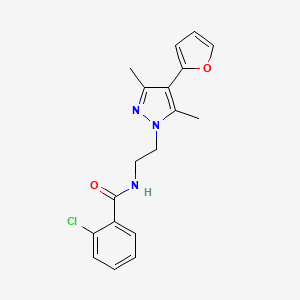

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-methoxy-2-methylindazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-24-20(26-2)15-8-7-13(11-16(15)23-24)19(25)22-12-14-5-3-9-21-18(14)17-6-4-10-27-17/h3-11H,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLJLRDNTVJGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2937851.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937859.png)

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2937861.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2937862.png)

![2-[(2-Furylmethyl)amino]ethanol](/img/structure/B2937864.png)

![N6-benzyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937867.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2937868.png)

![4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2937869.png)